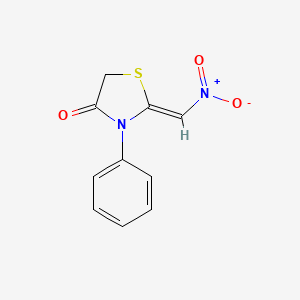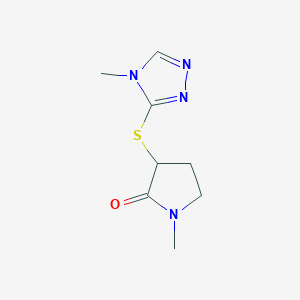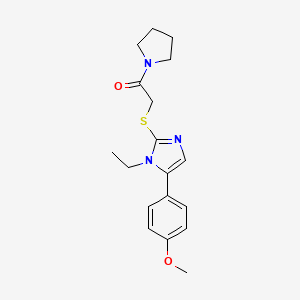
5-fluoro-2-phényl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound features a fluorine atom at the 5-position and a phenyl group at the 2-position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Applications De Recherche Scientifique
5-Fluoro-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
5-Fluoro-2-phenyl-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-fluoro-2-phenyl-1H-indole, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities , suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have been reported to show antiviral activity against influenza A and Coxsackie B4 virus , suggesting that they may affect the viral replication pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they may have favorable adme properties that allow them to reach their targets and exert their effects .
Result of Action
Indole derivatives have been reported to possess various biological activities , suggesting that they may have diverse molecular and cellular effects. For instance, some indole derivatives have been reported to show antiviral activity , suggesting that they may inhibit viral replication at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-phenyl-1H-indole plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-2-Phenyl-1H-Indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been shown to bind with high affinity to multiple receptors, suggesting that 5-Fluoro-2-Phenyl-1H-Indole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
One study suggests that PB-22 and 5F-PB-22, which are related to 5-Fluoro-2-Phenyl-1H-Indole, undergo ester hydrolysis yielding a wide variety of metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of 2-phenyl-3-(2-fluorophenyl)prop-2-en-1-amine under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-fluoro-2-bromo-1H-indole is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 5-fluoro-2-phenyl-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound into 5-fluoro-2-phenylindoline.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 5-Fluoro-2-phenylindoline.
Substitution: Various substituted indoles depending on the electrophile used.
Comparaison Avec Des Composés Similaires
5-Fluoroindole: Lacks the phenyl group at the 2-position, resulting in different chemical and biological properties.
2-Phenylindole: Lacks the fluorine atom at the 5-position, affecting its reactivity and binding affinity.
5-Bromo-2-phenyl-1H-indole: Substitution of fluorine with bromine alters the compound’s electronic properties and reactivity.
Uniqueness: 5-Fluoro-2-phenyl-1H-indole is unique due to the presence of both the fluorine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
5-fluoro-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXPEULMPRIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2416438.png)
![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)


![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)


![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
